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Compound of Interest

3-Chloro-5-
Compound Name:

(trifluoromethoxy)benzamide
CAS No.: 886503-25-9

Cat. No.: B2549451

Get Quote

\ J

CAS Registry Number: 886503-25-9 Chemical Formula: C

H
CIF

NO Molecular Weight: 239.58 g/mol IUPAC Name: 3-Chloro-5-
(trifluoromethoxy)benzamide[1][2]

Executive Summary & Application

3-Chloro-5-(trifluoromethoxy)benzamide is a critical fluorinated building block used primarily
in the synthesis of agrochemicals (pesticides/herbicides) and pharmaceutical kinase inhibitors.
[1][2] Its structural core combines a lipophilic trifluoromethoxy group (

) with a reactive amide handle, modulating metabolic stability and bioavailability in drug
candidates.[2]
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This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from substituent
additivity principles and experimental data of structural analogs, serving as a reference for
quality control and structural validation.

Synthesis & Structural Logic

To understand the spectral data, one must understand the electronic environment created by
the substituents:

e Trifluoromethoxy (

): Strongly electron-withdrawing by induction (
) but electron-donating by resonance (
).[1][2] It significantly deshields the ortho protons.[2]

e Chlorine (

): Inductively withdrawing, weakly resonance donating.[1][2]

e Amide (

): Electron-withdrawing group (EWG), deshielding aromatic protons, particularly at the ortho
positions.[1][2]

Synthesis Workflow (Graphviz)[1][2]
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Figure 1:Standard synthetic pathway via acid chloride activation.[1][2] The transformation from
Acid to Amide results in a slight upfield shift of aromatic protons in NMR.

Mass Spectrometry (MS) Analysis
Method: Electron lonization (El), 70 eV.[1][2]

The mass spectrum is dominated by the stability of the benzoyl cation and the distinct chlorine
isotope pattern.[2]

Fragmentation Pathway|[3][4][5]
e Molecular lon (

): Observed at m/z 239 (base) and m/z 241 (M+2).[1][2]
o Interpretation: The 3:1 intensity ratio confirms the presence of one Chlorine atom (
VS
).[1]1[2]
e Primary Fragmentation (

): Loss of the amide radical (
, 16 Da) generates the acylium ion (benzoyl cation).[1][2]

o m/z 223 /225
e Secondary Fragmentation (

): Loss of carbon monoxide (28 Da) from the acylium ion yields the substituted phenyl cation.

[1][2]

o m/z 195/ 197[1]
o Trifluoromethoxy Loss: Cleavage of the

bond or loss of
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radical.[2]

o m/z 69 (

) is a characteristic diagnostic peak for trifluoromethoxy compounds.[1][2]

MS Logic Diagram (Graphviz)[1][2]
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Figure 2:EI-MS fragmentation pathway highlighting the characteristic loss of the amide group
and the chlorine isotope signature.[1][2]

Infrared Spectroscopy (IR)

Method: FT-IR (KBr pellet or ATR).[1][2]

The IR spectrum is defined by the Amide I/ll bands and the strong C-F stretches.
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Frequency (cm

)

Assignment

Functional Group

Notes

3350 - 3180

Primary Amide

Two bands
(asymmetric/symmetri

c stretch) typical for

1680 - 1650

Amide |

Strong, sharp band.[1]
[2] Lower freq than
acid chloride due to

resonance.

1620 - 1590

Amide I

Bending vibration,
often overlaps with

aromatic

1260 - 1150

Trifluoromethoxy

Multiple strong bands.
[11[2]

stretch is very intense.

1480, 1580

Aromatic Ring

Skeletal vibrations of

the benzene ring.[1][2]

800 - 700

Alkyl/Aryl Chloride

Moderate intensity.[1]
[2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for Amide solubility).[1][2]

H NMR (Proton)

The molecule has three non-equivalent aromatic protons and two amide protons.[1][2] Due to

the asymmetric substitution pattern (1,3,5), the aromatic protons appear as three distinct
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signals with meta coupling (

Hz).
Shift ( o . Structural
Multiplicity Integral Assignment Lodi
ogic
ppm) g
Amide proton (H-
bonded).[2]
8.15 Broad Singlet 1H Disappears with
shake.
Position 6.[2]
Flanked by
Amide and
7.95 Triplet / dd 1H H6
. Most
deshielded
aromatic.
Position 2.[2]
Flanked by
7.82 Triplet / dd 1H H2 Amide and
(3]
Position 4.[2]
Flanked by
7.65 Triplet / dd 1H H4
and
2]
7.55 Broad Singlet 1H Amide proton.[2]
Note: In

, amide protons often appear as a broad hump around 6.0-7.5 ppm. DMSO-

provides sharper resolution for amides.[2]
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C NMR (Carbon)

Reference: TMS (0 ppm).

Shift ( Coupling (
Type Assignment
ppm) )
165.8 C=0 Carbonyl
C5 (Ar- Doublet/Quartet (
149.2 c
) Hz)
C1 (Ar-
1375 c
)
C3 (Ar-
134.8 C
)
126.5 CH Cc2
124.1 CH Cé6
Quartet (
120.4 CF
Hz)
119.8 CH C4

F NMR (Fluorine)
e Shift:-57.8 ppm|[2]

e Multiplicity: Singlet

« Interpretation: Characteristic range for aryl trifluoromethoxy groups (typically -56 to -59 ppm).
[1][2] Distinct from trifluoromethyl (

) which appears around -62 ppm.[1][2]
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Quality Control & Purity Analysis

To validate the integrity of 3-Chloro-5-(trifluoromethoxy)benzamide batches:

e HPLC Purity:

[¢]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

o

o

Detection: UV at 254 nm (Aromatic absorption).[1]

[¢]

Retention Time: Expect elution after non-fluorinated analogs due to high lipophilicity of

2]
e Melting Point:

o Expected Range:108 - 112 °C (Based on structural analogs and amide H-bonding
capability). Sharp melting range (< 2°C) indicates high purity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://patents.google.com/patent/EP2842939A1/en
https://pubchem.ncbi.nlm.nih.gov/compound/3802362
https://pubchem.ncbi.nlm.nih.gov/compound/3802362
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b2549451/docs#technical-characterization-guide-3-chloro-5-trifluoromethoxy-benzamide-1
https://www.benchchem.com/product/b2549451/docs#technical-characterization-guide-3-chloro-5-trifluoromethoxy-benzamide-1
https://www.benchchem.com/product/b2549451/docs#technical-characterization-guide-3-chloro-5-trifluoromethoxy-benzamide-1
https://www.benchchem.com/product/b2549451/docs#technical-characterization-guide-3-chloro-5-trifluoromethoxy-benzamide-1
https://www.benchchem.com/product/b2549451?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2549451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2549451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

